(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 3,4-dimethylaniline with 5-nitro-2,3-dihydro-1H-indole-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), nitric acid, and halogens. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives with different substituents on the aromatic ring or the indole core.
Uniqueness
The uniqueness of (3Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)imino-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O3/c1-9-3-4-11(7-10(9)2)17-15-13-8-12(19(21)22)5-6-14(13)18-16(15)20/h3-8H,1-2H3,(H,17,18,20) |
InChI Key |
RZSUREAEKGEBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C |
Origin of Product |
United States |
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